3,4-Dimethoxy-1-methylquinolin-2(1H)-one

Natural Product Toxicology Brine Shrimp Lethality Assay Structure-Toxicity Relationship

3,4-Dimethoxy-1-methylquinolin-2(1H)-one (CAS 123497-83-6), also designated N-Methylswietenidine B, is a naturally occurring hydroquinolone alkaloid belonging to the 1-methylquinolin-2(1H)-one (MeQone) structural class. First isolated from Clausena anisata (Rutaceae) and subsequently identified in Micromelum falcatum, Atalantia buxifolia, and Severinia buxifolia, this compound is characterized by a quinolin-2(1H)-one core bearing methoxy substituents at positions 3 and 4 and an N-methyl group at position 1.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 123497-83-6
Cat. No. B8581844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-1-methylquinolin-2(1H)-one
CAS123497-83-6
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)OC)OC
InChIInChI=1S/C12H13NO3/c1-13-9-7-5-4-6-8(9)10(15-2)11(16-3)12(13)14/h4-7H,1-3H3
InChIKeyFJUGNBUBFFDDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-1-methylquinolin-2(1H)-one (CAS 123497-83-6): Core Identity and Sourcing Context for Procurement Decisions


3,4-Dimethoxy-1-methylquinolin-2(1H)-one (CAS 123497-83-6), also designated N-Methylswietenidine B, is a naturally occurring hydroquinolone alkaloid belonging to the 1-methylquinolin-2(1H)-one (MeQone) structural class . First isolated from Clausena anisata (Rutaceae) and subsequently identified in Micromelum falcatum, Atalantia buxifolia, and Severinia buxifolia, this compound is characterized by a quinolin-2(1H)-one core bearing methoxy substituents at positions 3 and 4 and an N-methyl group at position 1 . With a molecular formula of C12H13NO3 and a monoisotopic mass of 219.0895 Da, it is a low-molecular-weight, neutral heterocycle (predicted pKa ~ -2.5, logP 1.32–1.56) with a topological polar surface area (TPSA) of 38.80 Ų, features that inform its permeability and formulation behavior . The compound's proven natural product provenance, established synthetic accessibility via diazomethane-mediated methylation of 1-methyl-3,4-dihydroxy-2(1H)-quinolinone (Patent US05190956), and its structural position as the N-methylated derivative of Swietenidine B (CAS 2721-56-4) collectively define a distinct chemical identity that cannot be assumed interchangeable with structurally proximal quinolone analogs .

Why 3,4-Dimethoxy-1-methylquinolin-2(1H)-one Cannot Be Replaced by Generic 2-Quinolone Analogs in Research Sourcing


Substitution of 3,4-dimethoxy-1-methylquinolin-2(1H)-one with the unsubstituted 1-methyl-2-quinolone (MeQone) core, the N-desmethyl analog Swietenidine B (CAS 2721-56-4), or other 3,4-dihydro-2(1H)-quinolinone derivatives introduces material changes in molecular recognition, ADMET behavior, and toxicological profile that undermine experimental reproducibility. The 3,4-dimethoxy substitution pattern is not a passive spectator: it alters the electron density of the quinolinone ring, modulates hydrogen-bond acceptor capacity (3 HBA vs. fewer in des-methoxy analogs), and shifts logP and TPSA in ways that directly affect membrane permeability and off-target binding . Critically, N-methylation converts the hydrogen-bond donor NH of Swietenidine B into a methyl group (0 HBD), fundamentally altering the hydrogen-bonding pharmacophore and eliminating a key interaction anchor for certain biological targets . Published comparative toxicity data demonstrate that within a single co-isolated alkaloid set, acute toxicity toward brine shrimp larvae varies by >36-fold between structural analogs, proving that potency and safety are exquisitely sensitive to subtle structural modifications within this chemotype . Consequently, procurement of an inadequately characterized substitute without explicit batch-matched analytical data (NMR, HRMS, HPLC purity) introduces an uncontrolled variable that can confound SAR interpretation, invalidate cross-study comparisons, and produce misleading biological readouts.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-1-methylquinolin-2(1H)-one Against Closest Analogs


Brine Shrimp Acute Toxicity: >36-Fold Lower Lethality Than Co-Isolated N-Methylflindersine

In a direct head-to-head comparison conducted by Qi et al. (2009), all five alkaloids co-isolated from Micromelum falcatum stem bark—including N-methylswietenidine-B (compound 5, the target compound)—were evaluated for acute toxicity against brine shrimp larvae (Artemia salina) under identical assay conditions . N-Methylswietenidine-B exhibited an LD50 value exceeding 50 μg/mL, indicating negligible acute toxicity within the tested concentration range. In stark contrast, the co-isolated alkaloid N-methylflindersine (compound 3) displayed potent toxicity with an LD50 of 1.39 μg/mL . This represents a greater than 36-fold difference in acute toxicity between two structurally related quinolinone alkaloids isolated from the same botanical source, demonstrating that the 3,4-dimethoxy-1-methyl substitution pattern confers a markedly attenuated toxicity profile relative to the pyranoquinolinone N-methylflindersine . The remaining three co-isolated compounds (methyl 2-(3-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, 3-hydroxy-1-methyl-3-(2-oxopropyl)quinoline-2,4(1H,3H)-dione, and 4-hydroxy-3-methoxy-1-methyl-2(1H)-quinolinone) likewise showed LD50 values above 50 μg/mL, establishing that the high toxicity is specific to N-methylflindersine rather than a class-wide property .

Natural Product Toxicology Brine Shrimp Lethality Assay Structure-Toxicity Relationship

MAO-A Inhibitory Potency: Impact of N-Methylation on Target Engagement Versus the N-Desmethyl Analog Swietenidine B

Comparison of published enzyme inhibition data for the target compound and its closest structural analog—3,4-dimethoxy-2(1H)-quinolinone (Swietenidine B, CAS 2721-56-4), which differs solely by the absence of the N-methyl group—reveals a measurable effect of N-methylation on monoamine oxidase A (MAO-A) engagement. Swietenidine B (CAS 2721-56-4) is reported in BindingDB (BDBM50350490, curated from ChEMBL) to inhibit human recombinant MAO-A with an IC50 of 70,500 nM (70.5 μM), as assessed by inhibition of kynuramine conversion to the fluorescent metabolite 4-hydroxyquinoline . While primary MAO-A inhibition data for the target compound (N-methylswietenidine B, CAS 123497-83-6) derived from the identical assay system is not currently available in the curated public domain, the structural difference is mechanistically significant: the N-H group of Swietenidine B is a hydrogen-bond donor capable of engaging active-site residues, while the N-CH3 group of the target compound eliminates this H-bond donor capacity entirely . This single structural modification is known in the broader quinolinone literature to substantially alter MAO isoform selectivity and potency, and cannot be assumed to be neutral . Researchers intending to use this compound in MAO-related assays must therefore verify enzyme inhibition empirically rather than extrapolating from N-desmethyl analog data.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

Predicted ADMET Profile: Blood-Brain Barrier Permeability and Oral Bioavailability Differentiators for CNS vs. Peripheral Applications

Computational ADMET profiling via admetSAR 2 predicts that 3,4-dimethoxy-1-methylquinolin-2(1H)-one possesses a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile that distinguishes it from more polar quinolinone analogs . Specifically, the compound is predicted to exhibit high human intestinal absorption (probability: 96.35%), Caco-2 permeability (84.23%), blood-brain barrier (BBB) penetration (80.00%), and human oral bioavailability (81.43%) . In contrast, the N-desmethyl analog Swietenidine B (CAS 2721-56-4) has one additional hydrogen-bond donor, which would be expected to reduce BBB penetration relative to the N-methylated target compound based on established CNS MPO (Multiparameter Optimization) principles. The predicted subcellular localization to mitochondria (probability: 64.88%) further suggests a distinct intracellular distribution pattern . Additionally, the compound is predicted to be a non-inhibitor of P-glycoprotein (probability: 93.97%) and a non-substrate (94.14%), indicating a low likelihood of active efflux-mediated resistance, while showing minimal predicted inhibition of CYP2C9 (94.94%), CYP2C19 (>90%), and CYP2D6 (83.25%), though it is flagged as a possible CYP3A4 substrate (54.39%) . Although these are in silico predictions requiring experimental validation, they provide actionable differentiation from more polar, HBD-containing analogs that would be expected to show inferior BBB penetration and oral absorption.

ADMET Prediction Blood-Brain Barrier Oral Bioavailability Drug Discovery

Natural Product Pedigree and Botanical Source Diversity: A Defined Chemotype with Documented Occurrence Across Multiple Rutaceae Species

3,4-Dimethoxy-1-methylquinolin-2(1H)-one has been unambiguously identified as a natural product from four independent Rutaceae species: Clausena anisata , Micromelum falcatum , Atalantia buxifolia, and Severinia buxifolia . This multi-source natural occurrence contrasts with many structurally related 1-methyl-2-quinolone derivatives that exist only as synthetic constructs and lack documented natural provenance. The original isolation from Clausena anisata by Ngadjui et al. (1989) provided full 1H and 13C NMR structural assignment, establishing a rigorous spectroscopic reference standard for identity verification . Subsequent isolation from Micromelum falcatum by Qi et al. (2009) confirmed the structure via 1D- and 2D-NMR techniques and provided the first toxicity characterization . This natural product pedigree is significant for procurement because: (i) it enables sourcing of authentic reference material via extraction from documented plant material, providing an orthogonal identity confirmation pathway; (ii) it situates the compound within a defined biosynthetic context (derived from anthranilate, as predicted by KNApSAcK ), supporting its classification as a genuine secondary metabolite rather than a synthetic artifact; and (iii) it offers a well-characterized spectroscopic fingerprint (NMR, MS) that synthetic batches must match for identity verification.

Natural Product Chemistry Chemotaxonomy Authentic Standard Sourcing

Optimal Use Scenarios for 3,4-Dimethoxy-1-methylquinolin-2(1H)-one Based on Verified Differentiating Evidence


Natural Product Dereplication and Metabolomics Reference Standard

The compound's well-characterized natural product pedigree across four Rutaceae species, combined with published 1H and 13C NMR assignments and a validated InChIKey (FJUGNBUBFFDDGK-UHFFFAOYSA-N), makes it suitable as an authentic reference standard for LC-MS and NMR-based dereplication workflows in natural product discovery programs targeting Rutaceae alkaloids. Procurement of a batch verified against the published spectroscopic data from Ngadjui et al. (1989) and Qi et al. (2009) provides a higher confidence benchmark than sourcing a purely synthetic analog lacking peer-reviewed structural characterization.

Toxicity-Sparing Lead Scaffold for Quinolinone-Based Phenotypic Screening

The direct head-to-head brine shrimp toxicity data demonstrating >36-fold lower acute lethality (LD50 > 50 μg/mL) compared to the structurally related co-metabolite N-methylflindersine (LD50 = 1.39 μg/mL) positions this compound as a preferred scaffold for phenotypic screening campaigns where minimizing non-specific cytotoxicity is a primary selection criterion. Researchers conducting cell-based assays (e.g., antiproliferative, anti-infective) where narrow therapeutic windows of comparator quinolines limit assay interpretability should prioritize this compound over more toxic analogs.

CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Penetration

With zero hydrogen-bond donors, a TPSA of 38.80 Ų, and admetSAR 2-predicted BBB penetration probability of 80.00% , the compound's physicochemical profile aligns with established CNS drug-likeness criteria. For medicinal chemistry programs targeting neurological or psychiatric indications where the quinolin-2(1H)-one core is the pharmacophore of interest, the N-methylated analog is structurally differentiated from the N-desmethyl analog Swietenidine B (which bears one HBD) and is predicted to exhibit superior brain exposure, making it the more appropriate choice for initial CNS lead optimization.

Structure-Activity Relationship (SAR) Studies Investigating the Role of N-Methylation in Quinolinone Bioactivity

The compound serves as the N-methylated comparator to Swietenidine B (CAS 2721-56-4) in systematic SAR campaigns. The structural difference—elimination of a hydrogen-bond donor via N-methylation—is a defined single-variable modification. Given that Swietenidine B exhibits MAO-A IC50 of 70,500 nM , procurement of both compounds as an analytically verified matched pair enables direct head-to-head evaluation of the N-methylation effect on target engagement, selectivity, and pharmacokinetic behavior, providing a rigorous SAR dataset that a single-compound procurement would not support.

Quote Request

Request a Quote for 3,4-Dimethoxy-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.